Ethyl cyclobutanecarboximidate
Overview
Description
Ethyl cyclobutanecarboximidate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular ester is derived from cyclobutanecarboximidic acid and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cyclobutanecarboximidate can be synthesized through the esterification of cyclobutanecarboximidic acid with ethanol in the presence of a mineral acid catalyst. This reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of cyclobutanecarboximidic acid ethyl ester may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl cyclobutanecarboximidate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield cyclobutanecarboximidic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) results in the formation of primary alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Cyclobutanecarboximidic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Ethyl cyclobutanecarboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which cyclobutanecarboximidic acid ethyl ester exerts its effects involves nucleophilic acyl substitution reactions. The ester carbonyl group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product . This mechanism is common to many esters and is crucial for their reactivity in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propionate: An ester with a sweet odor, used in food flavorings.
Uniqueness
Ethyl cyclobutanecarboximidate is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to linear or branched esters. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
ethyl cyclobutanecarboximidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-9-7(8)6-4-3-5-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOCNXYOILUIDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700303 | |
Record name | Ethyl cyclobutanecarboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82218-95-9 | |
Record name | Ethyl cyclobutanecarboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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